molecular formula C9H6BrF5 B3186543 1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)-benzene CAS No. 1254038-52-2

1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)-benzene

Cat. No.: B3186543
CAS No.: 1254038-52-2
M. Wt: 289.04
InChI Key: ZAEQXWHHJYBETJ-UHFFFAOYSA-N
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Description

1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)-benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 2-bromo-1,1-difluoroethyl group and a trifluoromethyl group

Preparation Methods

The synthesis of 1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)-benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzene and 2-bromo-1,1-difluoroethane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.

    Synthetic Route: One common synthetic route involves the bromination of 1,1-difluoroethane followed by a Friedel-Crafts alkylation reaction with 4-(trifluoromethyl)benzene. The reaction conditions, such as solvent choice and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial production methods may involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products. For example, oxidation can yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

    Addition Reactions: The presence of the difluoroethyl group allows for addition reactions, such as hydrogenation or halogenation, to occur under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used, as well as the specific reaction pathway followed.

Scientific Research Applications

1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)-benzene has several scientific research applications, including:

    Biology: In biological research, the compound can be used as a probe to study enzyme activity, protein interactions, and other biochemical processes.

    Medicine: The compound’s unique chemical properties make it a candidate for drug development, particularly in the design of new therapeutic agents targeting specific diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism by which 1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)-benzene exerts its effects depends on its specific application. In general, the compound interacts with molecular targets, such as enzymes, receptors, or other proteins, through various pathways. These interactions can lead to changes in biochemical processes, cellular functions, or physiological responses.

For example, in drug development, the compound may bind to a specific enzyme’s active site, inhibiting its activity and thereby modulating a particular metabolic pathway. The exact mechanism of action will vary depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)-benzene can be compared with other similar compounds, such as:

    2-(2-Bromo-1,1-difluoroethyl)phenol: This compound has a similar difluoroethyl group but differs in the position and nature of the substituents on the benzene ring.

    (2-Bromo-1,1-difluoroethyl)cyclopropane: This compound features a cyclopropane ring instead of a benzene ring, leading to different chemical properties and reactivity.

    1-(2-Bromo-1,1-difluoroethyl)-2,5-dichlorobenzene: This compound has additional chlorine substituents on the benzene ring, which can influence its chemical behavior and applications.

Properties

IUPAC Name

1-(2-bromo-1,1-difluoroethyl)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF5/c10-5-8(11,12)6-1-3-7(4-2-6)9(13,14)15/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEQXWHHJYBETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CBr)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856568
Record name 1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254038-52-2
Record name 1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromo-1,1-difluoroethyl)-4-(trifluoromethyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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